molecular formula C19H19N3O3S2 B2521969 2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 325693-28-5

2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2521969
CAS No.: 325693-28-5
M. Wt: 401.5
InChI Key: IETQSVDOSPTKLP-UHFFFAOYSA-N
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Description

This compound is a thienopyrimidine-based acetamide derivative characterized by a bicyclic core structure (cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one) functionalized with an allyl group at position 3 and a thioether-linked acetamide moiety bearing a furan-2-ylmethyl substituent. Such derivatives are often explored for their pharmacological properties, including kinase inhibition and cytotoxicity .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-2-8-22-18(24)16-13-6-3-7-14(13)27-17(16)21-19(22)26-11-15(23)20-10-12-5-4-9-25-12/h2,4-5,9H,1,3,6-8,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETQSVDOSPTKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NCC3=CC=CO3)SC4=C2CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a complex organic molecule that integrates a thieno[2,3-d]pyrimidine core with various functional groups. This unique structure suggests potential biological activities similar to other thieno[2,3-d]pyrimidine derivatives known for their pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H25N3O2SC_{20}H_{25}N_3O_2S, with a molecular weight of approximately 393.49 g/mol. The presence of functional groups such as thioether and acetamide enhances its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that compounds with structural similarities to thieno[2,3-d]pyrimidines exhibit various biological activities. These include:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial properties .
  • Anticancer Activity : Thieno[2,3-d]pyrimidine derivatives have been investigated for their anticancer effects. Studies have indicated that these compounds can induce apoptosis in cancer cell lines and affect cell cycle progression .
  • Anti-inflammatory Effects : Some derivatives possess anti-inflammatory properties by inhibiting phosphodiesterases and other inflammatory pathways .
  • Antifungal Properties : Similar compounds have also been evaluated for antifungal activity against pathogens like Candida albicans and Aspergillus niger .

The biological activity of 2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide may be attributed to its ability to interact with various biological targets. These interactions can modulate cellular pathways involved in inflammation, proliferation, and apoptosis.

Comparative Analysis

A comparative study of structurally similar compounds reveals the unique features of this compound:

Compound NameStructural FeaturesNotable Activities
Thieno[2,3-d]pyrimidine Derivative AContains thieno[2,3-d]pyrimidine coreAnticancer
Furan-based Compound BFuran ring presentAntimicrobial
Allyl-substituted Thiazole CAllyl group includedAnti-inflammatory

This table highlights how the specific substitution patterns in 2-((3-allyl...acetamide may enhance its biological activity compared to other derivatives lacking these features.

Case Studies

  • Anticancer Efficacy : A study involving a series of thieno[2,3-d]pyrimidine derivatives demonstrated significant cytotoxicity against leukemia cell lines (HL-60 and U937). The mechanism was linked to the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Screening : A novel series of thieno[2,3-d]pyrimidines were synthesized and screened for their antibacterial activity against multiple strains. Results indicated a broad spectrum of activity with some compounds surpassing standard antibiotics in efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound shares structural homology with several analogs (Table 1). Key variations lie in the substituents on the pyrimidine core and the acetamide side chain:

Compound Name Core Substituent (Position 3) Acetamide Substituent Key Properties/Applications References
Target Compound Allyl N-(furan-2-ylmethyl) Under investigation -
2-{[3-(4-Chlorophenyl)-...]sulfanyl}-N-(2-isopropylphenyl)acetamide 4-Chlorophenyl N-(2-isopropylphenyl) Potential kinase inhibitor
2-{[3-(4-Chlorophenyl)-...]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide 4-Chlorophenyl N-(9-ethylcarbazol) Fluorescence/biological probe
Ethyl 2-(2-((3-(4-chlorophenyl)-...)thio)acetamido)acetate 4-Chlorophenyl Ethyl ester Enhanced solubility
N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide - N-(3-phenyl) Cytotoxicity (IC₅₀: 53.18 µM)
  • Substituent Impact :
    • Allyl vs. Aryl Groups : The allyl group in the target compound may enhance reactivity (e.g., via Michael addition) compared to electron-withdrawing 4-chlorophenyl analogs, which improve metabolic stability .
    • Furan vs. Carbazole/Aromatic Groups : The furan-2-ylmethyl acetamide group introduces heteroaromaticity and moderate polarity, contrasting with the lipophilic isopropylphenyl or carbazole moieties, which may affect membrane permeability .

Physicochemical and Spectroscopic Properties

  • Melting Points : Analogs with aromatic substituents (e.g., 4-chlorophenyl) exhibit higher melting points (>250°C) due to crystallinity, while heteroaromatic groups (e.g., furan) may lower melting points .
  • NMR Profiles :
    • The allyl group in the target compound would show characteristic δ 5–6 ppm (CH₂=CH₂) and δ 3.5–4.5 ppm (SCH₂) in ¹H NMR, differing from 4-chlorophenyl signals (δ 7.3–7.6 ppm) .
    • Substituents in regions A and B (pyrimidine-proximal positions) cause distinct chemical shifts, aiding structural elucidation .

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